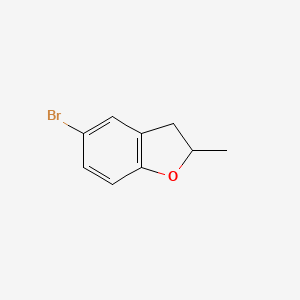

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPPMMHYULGHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30535719 | |

| Record name | 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102292-30-8 | |

| Record name | 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methyl-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran (CAS Number: 102292-30-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is a halogenated derivative of the 2,3-dihydrobenzofuran scaffold. This heterocyclic compound and its analogues are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. The benzofuran core is a privileged structure in the synthesis of pharmaceuticals, and the introduction of a bromine atom and a methyl group offers opportunities for further molecular modifications and the exploration of structure-activity relationships. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers in the field of drug discovery.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 102292-30-8 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Boiling Point | 142-144 °C (at 20 Torr) |

| Density | 1.430 g/cm³ |

Synthesis

A common synthetic route to this compound involves the bromination of 2,3-dihydro-2-methylbenzofuran.

Experimental Protocol: Bromination of 2,3-dihydro-2-methylbenzofuran.[1]

Materials:

-

2,3-dihydro-2-methylbenzo[b]furan (562.3 g)

-

Bromine (215 ml)

-

Methylene chloride (2050 ml)

-

Water (1600 ml)

-

Sodium bicarbonate (352.5 g)

-

Sodium sulfate

Procedure:

-

A mixture of 2,3-dihydro-2-methylbenzo[b]furan, 1600 ml of methylene chloride, 1600 ml of water, and 352.5 g of sodium bicarbonate is prepared and cooled in an ice bath.

-

A solution of 215 ml of bromine in 450 ml of methylene chloride is added dropwise to the cooled mixture over a period of 2.5 hours.

-

The reaction mixture is stirred for an additional 1.5 hours at the same temperature (ice-cooled).

-

The aqueous phase is separated and extracted twice with 300 ml portions of methylene chloride.

-

The combined organic phases are washed twice with 250 ml of water, dried over sodium sulfate, and then concentrated.

-

Constituents with a boiling point below 99°C under a pressure of 8 mbar are removed to yield 750.7 g of 5-bromo-2,3-dihydro-2-methylbenzo[b]furan as the residue.[1]

Synthesis Workflow Diagram

Reactivity and Potential Applications in Drug Development

The chemical structure of this compound offers several points for further chemical modification, making it a valuable building block in synthetic organic chemistry and drug discovery. The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecules. The dihydrobenzofuran core itself is a key pharmacophore in many biologically active compounds.

Benzofuran derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other active benzofurans suggests its potential as a scaffold for the development of novel therapeutic agents.

The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Safety Information

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its versatile chemical structure allows for the creation of diverse molecular libraries for biological screening. While specific data on its biological activity is limited, the well-established pharmacological importance of the benzofuran scaffold highlights the potential of this compound as a starting point for the development of new therapeutic agents. Further research into the reactivity and biological properties of this specific molecule is warranted to fully explore its potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran, a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. This document details its known physical characteristics, provides experimental protocols for their determination, and outlines a synthetic route for its preparation.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | - |

| Molecular Weight | 213.07 g/mol | - |

| Boiling Point | 142-144 °C at 20 Torr | [1] |

| Density | 1.430 g/cm³ | [1] |

| Melting Point | Not available (Predicted) | - |

| Solubility | Soluble in methylene chloride, ethyl acetate, and other common organic solvents. Insoluble in water. (Predicted) | - |

| pKa | Not available (Predicted) | - |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are provided below.

Synthesis of this compound[2]

This protocol describes the bromination of 2,3-dihydro-2-methylbenzo[b]furan.

Materials:

-

2,3-dihydro-2-methylbenzo[b]furan (562.3 g)

-

Bromine (215 ml)

-

Methylene chloride (1600 ml + 450 ml + 2 x 300 ml)

-

Water (1600 ml + 2 x 250 ml)

-

Sodium bicarbonate (352.5 g)

-

Sodium sulfate

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, prepare a mixture of 562.3 g of 2,3-dihydro-2-methylbenzo[b]furan, 1600 ml of methylene chloride, 1600 ml of water, and 352.5 g of sodium bicarbonate.

-

Cool the mixture in an ice bath.

-

Prepare a solution of 215 ml of bromine in 450 ml of methylene chloride and add it dropwise to the cooled reaction mixture over a period of 2.5 hours.

-

After the addition is complete, continue stirring the mixture at the same temperature for an additional 1.5 hours.

-

Transfer the mixture to a separatory funnel and separate the aqueous phase.

-

Extract the aqueous phase with two 300 ml portions of methylene chloride.

-

Combine all organic phases and wash them with two 250 ml portions of water.

-

Dry the combined organic phase over sodium sulfate.

-

Concentrate the solution using a rotary evaporator.

-

Remove all constituents with a boiling point below 99 °C under a pressure of 8 mbar to obtain 750.7 g of 5-bromo-2,3-dihydro-2-methylbenzo[b]furan as the residue.[2]

Determination of Boiling Point (Reduced Pressure)

This is a general procedure for determining the boiling point of a liquid organic compound under reduced pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum source (e.g., vacuum pump)

-

Manometer

-

Heating mantle or oil bath

-

Boiling chips or magnetic stirrer

Procedure:

-

Place the liquid sample (this compound) into the distillation flask along with boiling chips or a magnetic stir bar.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum source and a manometer.

-

Slowly evacuate the system to the desired pressure (e.g., 20 Torr).

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Determination of Density

This protocol outlines a standard method for determining the density of a liquid compound.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Thermometer

Procedure:

-

Carefully clean and dry the pycnometer.

-

Weigh the empty pycnometer on an analytical balance and record the mass (m1).

-

Fill the pycnometer with the liquid sample (this compound), ensuring there are no air bubbles.

-

Place the stopper and wipe off any excess liquid on the outside.

-

Weigh the filled pycnometer and record the mass (m2).

-

Record the temperature of the liquid.

-

The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V, where V is the calibrated volume of the pycnometer.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

Structure Elucidation of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is a halogenated derivative of the 2,3-dihydrobenzofuran scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Benzofuran derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The introduction of a bromine atom at the 5-position and a methyl group at the 2-position is anticipated to modulate the compound's physicochemical properties and biological activity, making it a valuable target for synthesis and further investigation.

This technical guide provides a comprehensive overview of the structure, proposed synthesis, and predicted spectroscopic data for this compound. It also explores the potential biological relevance of this class of compounds.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a fused bicyclic system comprising a benzene ring and a dihydropyran ring, with a bromine substituent on the aromatic ring and a methyl group on the heterocyclic ring.

| Property | Predicted Value |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Appearance | Expected to be a solid or oil |

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of 2,3-dihydrobenzofuran derivatives. A common approach involves the reaction of a substituted phenol with an appropriate three-carbon synthon followed by intramolecular cyclization.

Experimental Protocol: Proposed Synthesis

Reaction Scheme:

Step 1: Allylation of 4-Bromophenol

-

To a solution of 4-bromophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure to obtain 1-allyloxy-4-bromobenzene.

Step 2: Claisen Rearrangement

-

Heat the crude 1-allyloxy-4-bromobenzene neat at 180-200 °C for 2-4 hours. The Claisen rearrangement will yield 2-allyl-4-bromophenol.

-

Monitor the reaction by TLC.

-

Purify the product by column chromatography on silica gel.

Step 3: Intramolecular Cyclization

-

Dissolve 2-allyl-4-bromophenol (1 equivalent) in a suitable solvent such as dichloromethane.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Alternatively, cyclization can be achieved using a palladium-catalyzed reaction.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography.

Structure Elucidation: Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including 2,3-dihydro-2-methyl-benzofuran and other brominated benzofuran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | d | 3H | -CH₃ |

| ~2.80 | dd | 1H | -CH₂ (diastereotopic) |

| ~3.25 | dd | 1H | -CH₂ (diastereotopic) |

| ~4.90 | m | 1H | -CH- |

| ~6.70 | d | 1H | Ar-H |

| ~7.15 | dd | 1H | Ar-H |

| ~7.25 | d | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~21 | -CH₃ |

| ~35 | -CH₂ |

| ~82 | -CH- |

| ~110 | Ar-CH |

| ~112 | Ar-C (quaternary, C-Br) |

| ~128 | Ar-CH |

| ~131 | Ar-CH |

| ~130 | Ar-C (quaternary) |

| ~158 | Ar-C (quaternary, C-O) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio.

Table 3: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment |

| 212/214 | [M]⁺ (Molecular ion) |

| 197/199 | [M - CH₃]⁺ |

| 134 | [M - Br]⁺ |

| 119 | [M - Br - CH₃]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Medium | C-H stretching (aliphatic) |

| ~1600, 1480 | Strong | C=C stretching (aromatic) |

| ~1230 | Strong | C-O-C stretching (asymmetric) |

| ~1050 | Strong | C-O-C stretching (symmetric) |

| ~810 | Strong | C-H bending (aromatic, out-of-plane) |

| ~650 | Medium | C-Br stretching |

Potential Biological Activity and Signaling Pathways

Halogenated 2,3-dihydrobenzofuran derivatives have been reported to possess significant anti-inflammatory and antioxidant activities.[4][5] The anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), which are responsible for the production of prostaglandins.

The workflow for investigating the anti-inflammatory potential of this compound would typically involve a series of in vitro and in vivo assays.

A potential signaling pathway that could be modulated by this compound is the arachidonic acid cascade, which leads to the production of inflammatory mediators.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data is currently limited, this guide provides a solid foundation for its synthesis and structural characterization based on established chemical principles and data from analogous compounds. Further experimental work is necessary to validate the proposed synthetic route and to fully elucidate the spectroscopic properties and biological activities of this compound. The predicted anti-inflammatory potential warrants further investigation, which could lead to the development of new and effective treatments for inflammatory disorders.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details predicted and expected spectral characteristics, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside detailed experimental protocols for data acquisition.

Predicted and Expected Spectral Data

Due to the limited availability of experimentally derived public data for this compound, the following spectral data has been generated using established prediction methodologies and analysis of structurally related compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d | 1H | Ar-H |

| ~7.15 | dd | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~4.80 | m | 1H | -CH(CH₃)-O- |

| ~3.20 | dd | 1H | Ar-CH₂- |

| ~2.80 | dd | 1H | Ar-CH₂- |

| ~1.45 | d | 3H | -CH(CH₃)-O- |

Note: Predicted values are based on computational models and may vary from experimental results.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectral data for this compound in CDCl₃ are presented below.

| Chemical Shift (ppm) | Assignment |

| ~155.0 | Ar-C-O |

| ~132.0 | Ar-C |

| ~130.0 | Ar-C |

| ~128.0 | Ar-C |

| ~112.0 | Ar-C-Br |

| ~110.0 | Ar-C |

| ~78.0 | -CH(CH₃)-O- |

| ~35.0 | Ar-CH₂- |

| ~21.0 | -CH₃ |

Note: Predicted values are based on computational models and may vary from experimental results.

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained via electron ionization (EI), is expected to show a molecular ion peak cluster characteristic of a monobrominated compound.

| m/z | Relative Abundance | Assignment |

| 212/214 | ~1:1 | [M]⁺/ [M+2]⁺ |

| 197/199 | Variable | [M-CH₃]⁺ |

| 133 | Variable | [M-Br]⁺ |

| 118 | Variable | [M-Br-CH₃]⁺ |

The presence of bromine results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).[1] Common fragmentation pathways for similar structures include the loss of the methyl group and the bromine atom.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit absorption bands characteristic of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1600-1585 | Strong to Medium | Aromatic C=C stretch |

| 1500-1400 | Strong to Medium | Aromatic C=C stretch |

| 1250-1000 | Strong | C-O stretch |

| Below 800 | Strong | C-Br stretch |

Aromatic C-H stretching vibrations are typically observed at wavenumbers slightly higher than 3000 cm⁻¹.[3] The carbon-carbon stretching vibrations within the aromatic ring usually appear in the 1600-1400 cm⁻¹ region.[3]

Experimental Protocols

The following are general protocols for the acquisition of spectral data for this compound.

Synthesis and Purification

This compound can be synthesized via the bromination of 2,3-dihydro-2-methylbenzofuran. A detailed protocol can be adapted from established procedures. Following synthesis, the crude product should be purified by column chromatography on silica gel to obtain the pure compound.

NMR Spectroscopy

-

Sample Preparation : For a standard ¹H NMR spectrum, dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[4] The solvent should contain an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.[4]

-

Instrumentation : Spectra can be recorded on a 400 MHz (or higher) NMR spectrometer.[5]

-

¹H NMR Acquisition : A standard ¹H NMR experiment is typically run with a sufficient relaxation delay (at least 5 times the longest T1) to ensure accurate integration.[6] A 30° pulse angle is often used to minimize differential relaxation effects.[7]

-

¹³C NMR Acquisition : A standard ¹³C NMR spectrum is recorded with broadband proton decoupling.[8] To obtain quantitative data, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (nOe).[8]

Mass Spectrometry

-

Sample Introduction : The purified sample can be introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).[9]

-

Ionization : Electron ionization (EI) is a common method for generating ions from the sample molecules.[10] This technique involves bombarding the sample with a high-energy electron beam.[10]

-

Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.[9][11]

-

Detection : An electron multiplier or a similar detector records the abundance of ions at each m/z value.[11]

Infrared Spectroscopy

-

Sample Preparation : For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[12] For solid samples, a Nujol mull or a KBr pellet can be prepared.[13] Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.[14]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used to obtain an IR spectrum.[13]

-

Data Acquisition : A background spectrum of the empty sample holder (or pure solvent) is first recorded.[15] Then, the spectrum of the sample is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[15]

Experimental Workflow

The logical workflow for the synthesis and spectral characterization of this compound is illustrated in the following diagram.

Caption: Workflow for the synthesis and spectral analysis of the target compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scispace.com [scispace.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. rsc.org [rsc.org]

- 6. sites.bu.edu [sites.bu.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. sc.edu [sc.edu]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

- 15. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

Technical Guide: 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran. This compound is a halogenated derivative of the 2-methyl-2,3-dihydro-1-benzofuran scaffold, a core structure found in various biologically active molecules.

Core Compound Properties

This compound is a substituted dihydrobenzofuran. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position of the dihydrobenzofuran ring system can significantly influence its physicochemical properties and biological activity.

Quantitative Data Summary

| Property | Value |

| Molecular Weight | 213.07 g/mol [1] |

| Molecular Formula | C₉H₉BrO[1] |

| CAS Number | 102292-30-8[1] |

| Boiling Point | 142-144 °C (at 20 Torr)[1] |

| Density | 1.430 g/cm³[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the electrophilic bromination of 2-methyl-2,3-dihydro-1-benzofuran. The following protocol is a detailed method for its preparation.

Experimental Protocol: Synthesis of 5-Bromo-2,3-dihydro-2-methylbenzo[b]furan[2]

Materials:

-

2,3-dihydro-2-methylbenzo[b]furan (562.3 g)

-

Bromine (215 ml)

-

Methylene chloride (2050 ml total)

-

Water (1850 ml total)

-

Sodium bicarbonate (352.5 g)

-

Sodium sulfate

Procedure:

-

An ice-cooled mixture of 562.3 g of 2,3-dihydro-2-methylbenzo[b]furan, 1600 ml of methylene chloride, 1600 ml of water, and 352.5 g of sodium bicarbonate is prepared in a suitable reaction vessel.

-

A solution of 215 ml of bromine in 450 ml of methylene chloride is added dropwise to the stirred mixture over a period of 2.5 hours, while maintaining the temperature with an ice bath.

-

After the addition is complete, the mixture is stirred for an additional 1.5 hours at the same temperature.

-

The aqueous phase is then separated from the organic phase.

-

The aqueous phase is extracted twice with 300 ml portions of methylene chloride.

-

The combined organic phases are washed twice with 250 ml portions of water.

-

The organic layer is dried over sodium sulfate and then concentrated under reduced pressure.

-

Constituents with a boiling point below 99°C at 8 mbar are removed to yield 750.7 g of 5-bromo-2,3-dihydro-2-methylbenzo[b]furan as the residue.

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton at the 2-position, the diastereotopic methylene protons at the 3-position, and the methyl protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the two aromatic carbons bonded to bromine and oxygen, and the aliphatic carbons of the dihydrofuran ring.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal intensities for M+ and M+2).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage and the aromatic C-H and C=C bonds.

Biological Activity and Drug Development Potential

Benzofuran and its derivatives are known to exhibit a wide range of pharmacological activities, making them important scaffolds in drug discovery.[2][3] These activities include:

The presence of a bromine atom in the structure of this compound can enhance its lipophilicity and potentially its binding affinity to biological targets. Halogenated organic compounds are prevalent in many pharmaceuticals. While specific biological studies on this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active benzofurans suggests its potential as a valuable intermediate for the synthesis of novel therapeutic agents. Further research into its biological properties is warranted.

Workflow and Pathway Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Technical Guide: Solubility of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran, a key intermediate in various synthetic pathways. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive, generalized framework for determining its solubility. This includes a detailed experimental protocol, an illustrative table of predicted qualitative solubility in common organic solvents based on established chemical principles, and a visual workflow to guide laboratory investigations.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility is critical for reaction setup, purification processes such as crystallization, and formulation development. The principle of "like dissolves like" governs solubility, where the polarity of the solute and solvent are the primary determinants of miscibility. The structure of this compound, containing both a polar ether functional group and a halogen atom, alongside a non-polar aromatic and aliphatic hydrocarbon framework, suggests a nuanced solubility profile. It is expected to be more soluble in solvents of intermediate polarity.

Solubility Profile

Table 1: Illustrative Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large non-polar hydrocarbon structure outweighs the polarity of the ether group, making it hydrophobic. |

| Methanol | Slightly Soluble | The alcohol can engage in some polar interactions, but the overall non-polar character of the solute limits solubility. | |

| Ethanol | Soluble | Offers a better balance of polarity and non-polar characteristics to interact with the solute. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar solvent capable of dissolving a wide range of organic compounds. |

| Acetone | Soluble | A moderately polar solvent that should effectively solvate the molecule. | |

| Dichloromethane (DCM) | Freely Soluble | A common solvent for organic reactions with a polarity that is well-suited for this type of compound. | |

| Non-Polar | Toluene | Soluble | The aromatic nature of toluene can interact favorably with the benzofuran ring system. |

| Diethyl Ether | Freely Soluble | The ether functional group in both solute and solvent promotes miscibility. | |

| Hexane | Sparingly Soluble | The significant polarity mismatch between the solute and the very non-polar solvent limits solubility. |

Disclaimer: This table is for illustrative purposes only and is based on theoretical principles. Experimental verification is required.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of a solid organic compound such as this compound.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of organic solvents.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Spatula

-

Analytical balance

Procedure:

-

Preparation: Place a small, accurately weighed amount (e.g., 25 mg) of this compound into a clean, dry test tube.[1]

-

Solvent Addition: Add a specific volume of the chosen solvent (e.g., 0.5 mL) to the test tube.[2]

-

Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 60 seconds) to ensure thorough mixing and to overcome any kinetic barriers to dissolution.[3]

-

Observation: After mixing, allow the sample to stand for a short period and observe. Note whether the solid has completely dissolved.

-

Categorization:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Incremental Solvent Addition (for semi-quantitative analysis): If the compound is insoluble or partially soluble, add the solvent in small, measured increments (e.g., 0.25 mL), vortexing after each addition, until the solid dissolves completely. Record the total volume of solvent required. This can provide a semi-quantitative measure of solubility (e.g., mg/mL).

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for each solvent before use.

Visualization of Experimental Workflow

The following diagram illustrates the logical progression of the solubility testing protocol.

References

An In-Depth Technical Guide to 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran for Researchers and Drug Development Professionals

Introduction: 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its dihydrobenzofuran core is a privileged scaffold found in numerous biologically active compounds. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and its role as a key intermediate in the development of novel therapeutics.

Commercial Availability

This compound is commercially available from several chemical suppliers. It is typically offered in research quantities with purities of 95% or higher. Researchers can procure this compound from vendors such as Sigma-Aldrich, Fluorochem, and CymitQuimica, among others. When purchasing, it is crucial to obtain the certificate of analysis to confirm the purity and identity of the compound.

| Supplier | CAS Number | Purity | Notes |

| Sigma-Aldrich | 102292-30-8 | Not specified | Available through their AstaTech, Inc. catalog.[1] |

| Fluorochem | 102292-30-8 | 95.0% | High-quality chemical for research purposes.[2] |

| CymitQuimica | 102292-30-8 | Not specified | Intended for laboratory use only.[3] |

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its application in synthesis and for the characterization of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | Calculated |

| CAS Number | 102292-30-8 | [1][2][3] |

| Appearance | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| ¹H NMR (CDCl₃) | Similar compounds show characteristic peaks for the dihydrobenzofuran ring system and the methyl group. For a related compound, 5-bromo-2-methyl-3-phenylsulfonyl-1-benzofuran, a methyl singlet appears at δ 2.80 ppm. | [3] |

| ¹³C NMR | Expected to show distinct signals for the nine carbon atoms of the molecule. | |

| Mass Spectrometry | The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity). For a related compound, 5-bromo-2-methyl-3-phenylsulfonyl-1-benzofuran, EI-MS showed peaks at 352 [M+2] and 350 [M+]. | [3] |

| Infrared (IR) | The IR spectrum would display characteristic absorption bands for the aromatic C-H, aliphatic C-H, C-O ether, and C-Br bonds. |

Synthesis and Reactivity

Potential Synthetic Workflow

Caption: A potential synthetic pathway to this compound.

Experimental Protocol: Bromination of a Benzofuran Derivative (Adapted)

A general procedure for the bromination of a benzofuran ring system can be adapted from the literature. For example, the bromination of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one has been reported using N-bromosuccinimide (NBS) and a radical initiator.[1]

Materials:

-

2-methyl-2,3-dihydro-1-benzofuran (1 equivalent)

-

N-Bromosuccinimide (NBS) (1 equivalent)

-

Benzoyl peroxide (catalytic amount)

-

Carbon tetrachloride (solvent)

Procedure:

-

Dissolve 2-methyl-2,3-dihydro-1-benzofuran in dry carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Reflux the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Note: This is an adapted protocol and would require optimization for the specific substrate.

The bromine atom at the 5-position is a key functional group that allows for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Application in Drug Development: A Versatile Intermediate

This compound serves as a crucial intermediate for the synthesis of more complex molecules with potential pharmacological activities. The bromine atom can be readily transformed into other functional groups or used as a coupling site in various reactions.

Key Coupling Reactions in Drug Discovery

Caption: Key cross-coupling reactions utilizing this compound.

These reactions allow for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, the Suzuki coupling can be used to introduce various aryl or heteroaryl groups, which can modulate the pharmacological properties of the final compound. The Buchwald-Hartwig amination is a powerful tool for installing amine functionalities, which are prevalent in many drug molecules.

While specific examples of drugs developed directly from this compound are not prominent in the literature, the broader class of 2,3-dihydrobenzofuran derivatives has shown significant potential in various therapeutic areas. For example, derivatives of (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been investigated as agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.[4] Other derivatives have been explored as antagonists for histamine H3 and H4 receptors with anti-inflammatory potential.[5] The 2,3-dihydrobenzofuran scaffold is also being investigated for its potential in developing inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in inflammation and cancer.[6]

Conclusion

This compound is a commercially available and highly valuable building block for medicinal chemists and drug development professionals. Its dihydrobenzofuran core, combined with the reactive bromine handle, provides a versatile platform for the synthesis of diverse and complex molecules. The ability to participate in a range of palladium-catalyzed cross-coupling reactions makes it an essential tool for generating libraries of compounds for high-throughput screening and for the optimization of lead candidates in drug discovery programs targeting a wide array of diseases. Further exploration of the reactivity of this compound and its application in the synthesis of novel bioactive molecules is a promising avenue for future research.

References

- 1. 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Data Sheet for 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran: An In-depth Technical Guide

A comprehensive Safety Data Sheet (SDS) for the specific chemical compound 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is not publicly available through standard searches. While information exists for structurally related compounds, the absence of a dedicated SDS for this particular substance prevents the creation of a detailed technical guide with the requisite quantitative data and experimental protocols.

For researchers, scientists, and drug development professionals, it is imperative to obtain the specific SDS from the chemical supplier before handling this compound. The SDS is the primary source of information regarding physical and chemical properties, toxicological data, handling and storage procedures, and emergency measures.

To provide some context for potential hazards and safe handling, this guide will present information on related compounds, namely 5-Bromo-2,3-dihydrobenzofuran and other benzofuran derivatives. However, it is crucial to understand that this information is for reference only and may not accurately reflect the properties and hazards of this compound. The presence of the methyl group can alter the biological and chemical properties of the molecule.

General Information on Related Compounds

A Safety Data Sheet for a similar compound, 5-Bromo-2,3-dihydrobenzofuran , indicates that it is not classified as a hazardous substance or mixture.[1] This suggests that the core dihydrobenzofuran structure with a bromine substitution at the 5-position may have a relatively low hazard profile. However, this does not account for the toxicological impact of the methyl group at the 2-position in the requested compound.

For other benzofuran derivatives, hazards can vary significantly. For example, some are classified as harmful if swallowed or inhaled, may cause an allergic skin reaction, or are suspected of causing cancer.[2][3]

Hypothetical Hazard Assessment and Risk Mitigation Workflow

In the absence of a specific SDS, a prudent approach for handling this compound would involve a thorough risk assessment. The following workflow illustrates the logical steps a researcher should take.

Caption: A logical workflow for hazard assessment and risk mitigation when a specific Safety Data Sheet is unavailable.

General Recommendations for Handling Novel or Undocumented Compounds

When working with a compound for which a detailed SDS is not available, researchers should adopt a conservative approach and handle the substance as potentially hazardous. The following general experimental protocols and precautions are recommended:

1. Engineering Controls:

-

Ventilation: All manipulations of the solid or solutions of the compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Isolation: For more sensitive operations or larger quantities, a glove box or other form of containment may be appropriate.

2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and/or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves. The choice of glove material (e.g., nitrile, neoprene) should be based on the solvent used and a conservative assessment of the compound's potential to permeate the glove material.

-

Body Protection: A flame-resistant lab coat should be worn. For larger quantities, a chemical-resistant apron may be necessary.

3. Handling and Storage:

-

Minimizing Exposure: Avoid the generation of dust when handling the solid. Use techniques such as weighing the material in a fume hood or using a contained weighing system.

-

Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. The specific storage conditions for related compounds can provide guidance. For instance, some chemicals require refrigeration or protection from light.[2]

-

Transport: When moving the compound within the laboratory, use secondary containment.

4. Emergency Procedures:

-

Spills: Have a spill kit readily available. For a solid, this should include absorbent materials and appropriate waste disposal bags. For solutions, the absorbent material should be compatible with the solvent.

-

First Aid:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

References

The Evolving Landscape of 2,3-Dihydro-1-Benzofuran Derivatives: A Technical Guide for Drug Discovery

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

The 2,3-dihydro-1-benzofuran scaffold, a privileged heterocyclic motif, is a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds. Its unique structural and electronic properties have positioned it as a valuable pharmacophore in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, summarizing key synthetic strategies, quantitative biological data, and detailed experimental protocols. Furthermore, it visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of this versatile scaffold.

Synthetic Strategies: Paving the Way for Molecular Diversity

The construction of the 2,3-dihydro-1-benzofuran ring system has been a subject of intense research, leading to the development of a multitude of synthetic protocols. These methods offer access to a wide range of derivatives with diverse substitution patterns, enabling extensive structure-activity relationship (SAR) studies. Recent advancements have focused on efficiency, stereoselectivity, and the use of sustainable catalytic systems.

Key Synthetic Approaches:

-

Transition-Metal-Free Synthesis: Recent years have seen a surge in the development of transition-metal-free synthetic routes, offering a more environmentally benign and cost-effective alternative to traditional methods.[1] These protocols often utilize organocatalysts, photocatalysis, or catalyst-free conditions to achieve the desired transformations.[1] For instance, a catalyst-free approach involves the reaction of substituted salicylaldehydes with sulfoxonium ylides in CH2Cl2 to afford 2,3-dihydrobenzofurans in high yields (80%–89%).[1] Another notable metal-free method is the TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates, which provides access to derivatives with a quaternary carbon center.[1]

-

Palladium-Catalyzed Reactions: Palladium catalysis remains a powerful tool for the synthesis of 2,3-dihydro-1-benzofurans. A notable example is the palladium-catalyzed tandem cyclization/Suzuki-coupling reaction, which has been successfully employed in the synthesis of potent cannabinoid receptor 2 (CB2) agonists.[2] This strategy allows for the efficient construction of the core scaffold and the simultaneous introduction of diverse substituents.

-

Rhodium-Catalyzed C-H Activation: A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes represents a modern and efficient method for constructing the dihydrobenzofuran skeleton.[3]

-

Base-Mediated Michael Addition: A straightforward approach for the synthesis of dihydrofuro[2,3-b]benzofuran derivatives involves a base-mediated Michael addition of 1,3-dicarbonyls to 2-nitrobenzofurans, followed by intramolecular cyclization.[4]

A generalized workflow for the synthesis and screening of bioactive 2,3-dihydro-1-benzofuran derivatives is depicted below.

Caption: A generalized workflow for the synthesis and screening of bioactive compounds.

Biological Activities and Therapeutic Targets

2,3-Dihydro-1-benzofuran derivatives have demonstrated a remarkable spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory Activity

A significant number of 2,3-dihydro-1-benzofuran derivatives exhibit potent anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[5] These pathways regulate the expression of pro-inflammatory cytokines and enzymes, including TNF-α, IL-6, and COX-2. For instance, certain piperazine/benzofuran hybrids have been shown to significantly inhibit the phosphorylation of key proteins in the MAPK/NF-κB signaling cascade in a dose-dependent manner.[5]

Caption: Inhibition of NF-κB and MAPK signaling pathways by 2,3-dihydro-1-benzofuran derivatives.

Anticancer Activity

The antiproliferative effects of 2,3-dihydro-1-benzofuran derivatives against various cancer cell lines have been extensively documented. Their anticancer mechanisms are diverse and can involve the inhibition of critical signaling pathways like the Akt/mTOR pathway, which is a major target in oncology.[6] Certain benzofuran derivatives have been identified as direct inhibitors of mTOR complex 1 (mTORC1) kinase activity.[6]

Caption: Inhibition of the mTOR signaling pathway by 2,3-dihydro-1-benzofuran derivatives.

Cannabinoid Receptor Modulation

A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective cannabinoid receptor 2 (CB2) agonists.[2] The CB2 receptor is an emerging target for the treatment of neuropathic pain and inflammatory disorders. The development of selective CB2 agonists aims to provide therapeutic benefits without the psychoactive side effects associated with CB1 receptor activation.[2]

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for representative 2,3-dihydro-1-benzofuran derivatives from the literature.

Table 1: Anti-inflammatory Activity of Heterocyclic/Benzofuran Hybrids

| Compound | NO Production IC50 (µM) in RAW-264.7 cells | Cytotoxicity IC50 (µM) against RAW-264.7 cells |

| 5d | 52.23 ± 0.97 | > 80 |

Data sourced from Chen et al., 2023.[5]

Table 2: Cytotoxicity of Benzofuran Derivatives in Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

| 1 | Various | 30 - 140 |

Data sourced from a study on mTOR inhibitors.[6]

Table 3: Cannabinoid Receptor 2 (CB2) Agonist Activity

| Compound | hCB2 EC50 (nM) | hCB2 Ki (nM) |

| MDA7 (18) | 18 ± 5 | 10 ± 3 |

| MDA104 (33, S-enantiomer) | 8 ± 2 | 5 ± 1 |

| MDA42 (19) | 3 ± 1 | 2 ± 0.5 |

| MDA39 (30) | 5 ± 2 | 4 ± 1 |

Data sourced from a study on CB2 agonists.[2]

Detailed Experimental Protocols

This section provides an overview of the general experimental procedures for the synthesis and biological evaluation of 2,3-dihydro-1-benzofuran derivatives, based on methodologies reported in the literature.

General Synthetic Protocol: Palladium-Catalyzed Tandem Cyclization/Suzuki-Coupling

A representative procedure for the synthesis of 3,3-disubstituted-2,3-dihydro-1-benzofuran derivatives involves the following steps:[2]

-

Ether Formation: The corresponding phenol is reacted with a suitable alkylating agent (e.g., 3-bromo-2-methylpropene) in the presence of a base (e.g., potassium carbonate) in a solvent like methyl ethyl ketone to yield the ether precursor.

-

Tandem Cyclization/Suzuki-Coupling: The resulting ether is then subjected to a palladium-catalyzed tandem cyclization/Suzuki-coupling reaction with an appropriate boronic acid. This step is typically carried out using a palladium catalyst (e.g., colloidal palladium nanoparticles) in a suitable solvent system.

-

Saponification: The ester group in the product is saponified using a base (e.g., lithium hydroxide) to yield the corresponding carboxylic acid.

-

Amide Coupling: The carboxylic acid is then coupled with various amines using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DiPEA (N,N-Diisopropylethylamine) to afford the final amide derivatives.

-

Purification: The final compounds are purified using standard techniques such as flash chromatography.

General Protocol for In Vitro Anti-inflammatory Assay (NO Production)

The anti-inflammatory activity of the synthesized compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC50 value is determined.

-

Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cell death.

Conclusion

The 2,3-dihydro-1-benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The continuous development of innovative synthetic methodologies provides access to a vast chemical space, enabling the fine-tuning of pharmacological properties. The diverse biological activities exhibited by these derivatives, including anti-inflammatory, anticancer, and receptor modulatory effects, underscore their significant potential in addressing a wide range of diseases. This technical guide serves as a valuable resource for researchers in the field, providing a consolidated overview of the current state of knowledge and highlighting promising avenues for future research and development. The integration of efficient synthetic strategies, robust biological screening, and a deep understanding of the underlying mechanisms of action will be crucial in unlocking the full therapeutic potential of this remarkable scaffold.

References

- 1. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a two-stage process: the formation of the precursor 2-methyl-2,3-dihydro-1-benzofuran via acid-catalyzed cyclization of 2-(but-2-en-1-yl)phenol, followed by its regioselective bromination.

Key Synthetic Pathway Overview

The overall synthetic route involves three key transformations:

-

O-Alkylation: Phenol is reacted with crotyl bromide to form crotyl phenyl ether.

-

Claisen Rearrangement and Cyclization: The crotyl phenyl ether undergoes a thermal Claisen rearrangement to form 2-(but-2-en-1-yl)phenol, which then undergoes an acid-catalyzed intramolecular hydroalkoxylation to yield 2-methyl-2,3-dihydro-1-benzofuran.

-

Bromination: The synthesized 2-methyl-2,3-dihydro-1-benzofuran is regioselectively brominated at the 5-position of the benzofuran ring.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 1 | Phenol | Crotyl bromide | K₂CO₃ | Acetone | Reflux | 12 | Crotyl phenyl ether | ~90 |

| 2 | Crotyl phenyl ether | - | H₂SO₄ (cat.) | Toluene | 110 | 4 | 2-methyl-2,3-dihydro-1-benzofuran | ~85 |

| 3 | 2-methyl-2,3-dihydro-1-benzofuran | Bromine | NaHCO₃ | Dichloromethane/Water | 0 | 4 | This compound | High |

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-2,3-dihydro-1-benzofuran

This protocol combines the O-alkylation of phenol, Claisen rearrangement, and acid-catalyzed cyclization into a streamlined procedure.

Materials:

-

Phenol

-

Crotyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Toluene

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium hydroxide (NaOH) solution, 10%

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

O-Alkylation: To a solution of phenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add crotyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude crotyl phenyl ether.

-

Claisen Rearrangement and Cyclization: Dissolve the crude crotyl phenyl ether in toluene. Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Heat the mixture to 110 °C and stir for 4 hours. The Claisen rearrangement to 2-(but-2-en-1-yl)phenol occurs, followed by in-situ acid-catalyzed cyclization.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash with 10% NaOH solution to remove any unreacted phenol, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-methyl-2,3-dihydro-1-benzofuran.

Protocol 2: Synthesis of this compound

This protocol details the regioselective bromination of the prepared 2-methyl-2,3-dihydro-1-benzofuran.[1]

Materials:

-

2-methyl-2,3-dihydro-1-benzofuran

-

Bromine (Br₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Dropping funnel

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a stirrer, prepare a mixture of 2-methyl-2,3-dihydro-1-benzofuran (1.0 eq), dichloromethane, water, and sodium bicarbonate (a slight excess to neutralize the HBr formed).

-

Cool the mixture in an ice bath.

-

Prepare a solution of bromine (1.0-1.1 eq) in dichloromethane.

-

Add the bromine solution dropwise to the cooled, stirred mixture over a period of 2.5 hours, maintaining the temperature at 0 °C.[1]

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional 1.5 hours.[1]

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the aqueous phase and extract it with two portions of dichloromethane.[1]

-

Combine the organic phases and wash them twice with water.[1]

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

-

Purification: The residue obtained is this compound.[1] Further purification can be achieved by vacuum distillation if necessary.

Visualizations

Caption: Reaction scheme for the O-alkylation of phenol.

Caption: Claisen rearrangement and acid-catalyzed cyclization.

References

Application Notes and Protocols: Synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed reaction mechanisms and experimental protocols for the synthesis of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies presented are based on established synthetic strategies for the 2,3-dihydrobenzofuran core, adapted for this specific substituted analogue.

Introduction

The 2,3-dihydrobenzofuran scaffold is a prevalent structural motif in a wide array of biologically active natural products and synthetic drugs. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position can significantly influence the pharmacological properties of the molecule. This document outlines a common and effective method for the synthesis of this compound, proceeding via the intramolecular cyclization of a corresponding ortho-allylphenol.

Reaction Mechanism: Intramolecular Cyclization of 4-Bromo-2-(prop-1-en-1-yl)phenol

A prevalent and effective method for the synthesis of 2,3-disubstituted-2,3-dihydrobenzofurans involves the acid-catalyzed intramolecular cyclization of ortho-alkenylphenols. In this proposed synthesis for this compound, the key starting material is 4-Bromo-2-(prop-1-en-1-yl)phenol.

The reaction proceeds through the following key steps:

-

Protonation of the Alkene: The synthesis is initiated by the protonation of the double bond in the propenyl side chain by an acid catalyst. This protonation preferentially occurs at the terminal carbon of the double bond, leading to the formation of a more stable secondary benzylic carbocation.

-

Intramolecular Nucleophilic Attack: The hydroxyl group of the phenol acts as an intramolecular nucleophile, attacking the newly formed carbocation. This attack results in the closure of the five-membered dihydrofuran ring.

-

Deprotonation: The final step involves the deprotonation of the oxonium ion intermediate to regenerate the aromaticity of the benzene ring and yield the final product, this compound.

This reaction is typically carried out in the presence of a strong acid catalyst such as phosphoric acid or a Lewis acid.

Reaction Pathway Diagram

Caption: Proposed acid-catalyzed intramolecular cyclization mechanism.

Alternative Synthetic Strategies

While the acid-catalyzed cyclization of an ortho-allylphenol is a primary route, other modern synthetic methods can also be employed to synthesize the 2,3-dihydrobenzofuran core and can be adapted for this specific target molecule. These include:

-

Palladium-Catalyzed Reactions: Methods such as intramolecular Heck cyclizations or Wacker-type oxidative cyclizations of ortho-allylphenols are powerful tools for forming the dihydrobenzofuran ring.[1][2][3]

-

Photoinduced Reactions: Light-driven protocols, including cascade reactions of allyl-functionalized phenolate anions or gold-mediated atom transfer radical additions, offer mild reaction conditions.[4][5]

-

Oxidative Cyclizations: The use of oxidants like silver oxide can generate ortho-quinone methide intermediates from 2-alkyl-substituted phenols, which then undergo cyclization.[6]

-

Organocatalytic Approaches: The use of metal-free organocatalysts with an oxidant like hydrogen peroxide provides a green and cost-effective alternative for the cyclization of ortho-allylphenols.[7]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the acid-catalyzed intramolecular cyclization of 4-Bromo-2-(prop-1-en-1-yl)phenol.

Materials:

-

4-Bromo-2-(prop-1-en-1-yl)phenol

-

Phosphoric acid (85%)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a solution of 4-Bromo-2-(prop-1-en-1-yl)phenol (1.0 eq) in toluene (0.2 M), add phosphoric acid (85%, 2.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of 2,3-dihydrobenzofurans via intramolecular cyclization and related methods, as reported in the literature for analogous substrates. Actual yields for this compound may vary.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Acid-Catalyzed Cyclization | Phosphoric Acid | Toluene | 110 | 4-6 | 60-85 | General |

| Palladium-Catalyzed Carboalkoxylation | Pd(OAc)₂ / CPhos | Dioxane | 98 | 16 | ~85 | [8] |

| Photoinduced Cascade Reaction | Visible Light / Base | 1,2-Dichlorobenzene | Room Temp | 0.6-2 | up to 69 | [4] |

| Silver-Mediated Oxidation | Ag₂O | Dichloromethane | 40 | 12 | 70-90 | [6] |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Phosphoric acid is corrosive and should be handled with care.

-

Toluene and dichloromethane are flammable and volatile organic solvents. Avoid inhalation and contact with skin.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. The experimental procedures should be adapted and optimized based on laboratory conditions and safety considerations.

References

- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran, a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. The protocols are designed to guide researchers in obtaining a high-purity product, suitable for subsequent downstream applications and analyses. The methodologies are based on standard laboratory techniques and draw from established procedures for structurally related benzofuran derivatives.

Introduction

This compound is a substituted benzofuran derivative. The purity of such compounds is critical for their use in drug discovery, materials science, and as intermediates in complex organic syntheses. The presence of impurities can lead to ambiguous biological data, undesirable side reactions, and difficulties in characterization. The following protocols describe two common and effective methods for the purification of this compound: column chromatography and recrystallization.

Data from Structurally Related Compounds

| Compound Name | Purification Method | Eluent System (v/v) | Yield (%) | Melting Point (K) | Rf Value |

| 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran | Column Chromatography | Hexane-Ethyl Acetate (2:1) | 78 | 413–414 | 0.49 |

| 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran | Column Chromatography | Hexane-Ethyl Acetate (2:1) | 74 | 393–394 | 0.58 |

| 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran | Column Chromatography | Benzene | 73 | 468–469 | 0.65 |

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Column chromatography is a highly effective method for purifying this compound from reaction byproducts and unreacted starting materials. Given that the target compound is expected to be less polar than the sulfinyl- and sulfonyl-containing analogs listed above, a less polar eluent system is recommended as a starting point.

Materials and Equipment:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

-

Rotary evaporator

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

-